[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine
CAS No.: 1053059-18-9
Cat. No.: VC8202165
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
![[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine - 1053059-18-9](/images/structure/VC8202165.png)
Specification
CAS No. | 1053059-18-9 |
---|---|
Molecular Formula | C7H12N2O |
Molecular Weight | 140.18 g/mol |
IUPAC Name | (2-propan-2-yl-1,3-oxazol-4-yl)methanamine |
Standard InChI | InChI=1S/C7H12N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 |
Standard InChI Key | HFDWTIZIXXQZEG-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC(=CO1)CN |
Canonical SMILES | CC(C)C1=NC(=CO1)CN |
Introduction
Structural Identification and Nomenclature
Molecular Formula and Systematic Naming
The molecular formula of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol for the free base and 176.64 g/mol for its hydrochloride salt . Its systematic IUPAC name is (2-isopropyl-1,3-oxazol-4-yl)methanamine, though it is also referred to as 4-(aminomethyl)-2-isopropyloxazole in chemical databases .
Stereochemical and Structural Features
The compound’s oxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom. The 2-position is substituted with an isopropyl group (-CH(CH₃)₂), while the 4-position hosts a methanamine (-CH₂NH₂) moiety. The planar oxazole ring and the spatial arrangement of substituents influence its electronic properties and intermolecular interactions .
Table 1: Key Structural Descriptors
Property | Value/Notation | Source |
---|---|---|
SMILES | CC(C)C1=NC(=CO1)CN | |
InChI | InChI=1S/C7H12N2O/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3 | |
InChIKey | PSQPSAHNRDTZON-UHFFFAOYSA-N | |
Hydrochloride Formula | C₇H₁₃ClN₂O |
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predicts CCS values for various adducts of the compound, which are critical for mass spectrometry-based identification :
Table 2: Collision Cross Section Predictions
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 141.10224 | 129.1 |
[M+Na]⁺ | 163.08418 | 139.6 |
[M-H]⁻ | 139.08768 | 131.5 |
Synthetic Methodologies
Key Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. One approach involves:
-
Formation of the oxazole ring: Reacting isobutyryl chloride with a β-ketoamine precursor to form the 2-isopropyl-substituted oxazole .
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Introduction of the methanamine group: Functionalizing the 4-position via nucleophilic substitution or reductive amination .
Patent-Disclosed Derivatives
A 1994 patent (WO1994014436A1) describes derivatives of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine as intermediates in retroviral protease inhibitors. For example, carbamate derivatives exhibit enhanced binding affinity to viral proteases due to the oxazole’s electron-deficient nature .
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